Dolastatin 16

Descripción

Propiedades

Número CAS |

192214-57-6 |

|---|---|

Fórmula molecular |

C47H70N6O10 |

Peso molecular |

879.1 g/mol |

Nombre IUPAC |

(6S,12R,15R,18S,24S,31S)-13,24,27-trimethyl-3-(1-phenylpropan-2-yl)-12,15,28-tri(propan-2-yl)-16,25-dioxa-1,4,10,13,22,29-hexazatetracyclo[29.3.0.06,10.018,22]tetratriacontane-2,5,11,14,17,23,26,30-octone |

InChI |

InChI=1S/C47H70N6O10/c1-26(2)36-30(8)46(60)62-31(9)42(56)53-24-16-21-35(53)47(61)63-39(28(5)6)45(59)50(10)38(27(3)4)44(58)52-23-15-20-34(52)41(55)49-37(29(7)25-32-17-12-11-13-18-32)43(57)51-22-14-19-33(51)40(54)48-36/h11-13,17-18,26-31,33-39H,14-16,19-25H2,1-10H3,(H,48,54)(H,49,55)/t29?,30?,31-,33-,34-,35-,36?,37?,38+,39+/m0/s1 |

Clave InChI |

JXOFEBNJOOEXJY-NLKHYCKVSA-N |

SMILES |

CC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C3CCCN3C(=O)C(N(C(=O)C(OC(=O)C4CCCN4C(=O)C(OC1=O)C)C(C)C)C)C(C)C)C(C)CC5=CC=CC=C5)C(C)C |

SMILES isomérico |

C[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(=O)N([C@@H](C(=O)N3CCC[C@H]3C(=O)NC(C(=O)N4CCC[C@H]4C(=O)NC(C(C(=O)O1)C)C(C)C)C(C)CC5=CC=CC=C5)C(C)C)C)C(C)C |

SMILES canónico |

CC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C3CCCN3C(=O)C(N(C(=O)C(OC(=O)C4CCCN4C(=O)C(OC1=O)C)C(C)C)C)C(C)C)C(C)CC5=CC=CC=C5)C(C)C |

Sinónimos |

dolastatin 16 |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of Dolastatin 16 from Dolabella auricularia: A Technical Guide

Introduction

Dolastatin 16 is a cyclic depsipeptide first isolated from the sea hare Dolabella auricularia. This technical guide provides a comprehensive overview of its discovery, isolation, structural elucidation, and biological activities. The document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Initially investigated for its potent cytostatic properties against various human cancer cell lines, subsequent research has revealed Dolastatin 16's remarkable antifouling capabilities.[1][2][3] More recent computational studies have suggested its potential as a therapeutic agent in diabetic wound healing through the inhibition of matrix metalloproteinase-9 (MMP-9) and its interaction with the TNF signaling pathway.[4][5]

This guide details the experimental protocols for the isolation and characterization of Dolastatin 16, presents its physicochemical and biological data in structured tables, and provides visualizations of the isolation workflow and its proposed signaling pathway.

Discovery and Sourcing

Dolastatin 16 was discovered by Pettit and colleagues as part of an extensive investigation into the chemical constituents of the sea hare Dolabella auricularia, collected in Papua New Guinea.[2][6] The isolation of dolastatins is a challenging endeavor due to their extremely low abundance in the source organism. The isolation of related dolastatins from D. auricularia has required processing vast quantities of the sea hare, with yields often in the range of 10⁻⁶ to 10⁻⁷ percent of the wet weight of the animal.[1] For instance, the isolation of 2.3 mg of Dolastatin 17 required 1000 kg of the wet organism.[7]

Experimental Protocols

Extraction and Initial Fractionation

The initial step involves the extraction of the collected sea hare specimens to obtain a crude extract containing a complex mixture of compounds.

-

Extraction: The wet biomass of Dolabella auricularia is typically subjected to solvent extraction, often using a mixture of methanol (B129727) and dichloromethane (B109758) or similar polar and non-polar solvents to ensure a broad range of compounds are extracted.

-

Solvent Partitioning: The resulting crude extract is then subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. A common scheme involves partitioning between hexane, carbon tetrachloride, dichloromethane, and methanol/water. This initial fractionation yields several crude fractions with varying polarities.

Chromatographic Purification

The active fractions, identified through bioassays (e.g., cytotoxicity assays against cancer cell lines), are further purified using a combination of chromatographic techniques.

-

Silica (B1680970) Gel Chromatography: The active fractions are often first subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute the compounds. Fractions are collected and again tested for biological activity.

-

Sephadex LH-20 Chromatography: Size-exclusion chromatography using Sephadex LH-20 is a common subsequent step. This technique separates compounds based on their molecular size and is effective in removing pigments and other high molecular weight impurities. Methanol is a typical solvent for this step.

-

High-Performance Liquid Chromatography (HPLC): The final purification of Dolastatin 16 is achieved through multiple steps of reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 or C8 stationary phase is typically used.

-

Mobile Phase: A gradient system of water and acetonitrile, often with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape, is employed.

-

Detection: Eluting compounds are monitored using a UV detector, typically at wavelengths around 210-220 nm where peptide bonds absorb.

-

Fraction Collection: Fractions corresponding to the peaks of interest are collected, and the solvent is removed to yield the purified compound. The process is guided at each stage by bioassays to track the active principle.

-

Data Presentation

The following tables summarize the key quantitative data for Dolastatin 16.

Table 1: Physicochemical Properties of Dolastatin 16

| Property | Value | Reference |

| Molecular Formula | C₄₇H₇₀N₆O₁₀ | [8] |

| Molecular Weight | 879.1 g/mol | [8] |

| Appearance | Colorless amorphous powder | [7] |

Table 2: Mass Spectrometry Data for Dolastatin 16

| Ion | Observed m/z | Technique | Reference |

| [M+H]⁺ | 879.0 | LC-ESI-qTof | [9] |

| [M+Na]⁺ | 901.0 | LC-MS | [8] |

Table 3: Cytotoxicity of Dolastatin 16

| Cell Line | GI₅₀ (µg/mL) | Reference |

| Human Cancer Cell Lines | 0.15 - 0.74 | [7] |

Note: The original 1997 publication reported strong inhibition of growth against a variety of human cancer cell lines, but specific GI₅₀ values were not available in the reviewed abstracts.[2][6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of Dolastatin 16 from Dolabella auricularia.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Dolastatin 16 in the context of diabetic wound healing, as suggested by network pharmacology studies.[4][5] This pathway involves the inhibition of MMP-9, which is downstream of the TNF-α signaling cascade. It is important to note that this pathway is based on computational predictions and awaits direct experimental validation for Dolastatin 16.

Conclusion

Dolastatin 16, a complex cyclodepsipeptide from the marine sea hare Dolabella auricularia, represents a fascinating natural product with a history of potent bioactivities. While initially explored for its anticancer properties, its strong antifouling effects and computationally predicted role in wound healing highlight the diverse therapeutic potential of this marine-derived compound. The challenging isolation process, owing to its low natural abundance, underscores the importance of efficient and targeted purification strategies. Further experimental validation of its proposed mechanism of action, particularly the inhibition of MMP-9 and its role in the TNF signaling pathway, will be crucial in fully elucidating its pharmacological profile and potential for future drug development.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. The dolastatins, a family of promising antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antineoplastic agents. 536. New sources of naturally occurring cancer cell growth inhibitors from marine organisms, terrestrial plants, and microorganisms(1a,) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Dolastatin 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 16 is a naturally occurring cyclodepsipeptide first isolated from the sea hare Dolabella auricularia.[1][2][3] It belongs to the dolastatin family of compounds, which are known for their potent biological activities, including anticancer properties. However, unlike some of its better-known relatives, such as dolastatin 10 and 15, the primary therapeutic potential of dolastatin 16 is still under investigation, with significant interest in its potent antifouling capabilities.[4][5][6][7][8][9] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of dolastatin 16, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

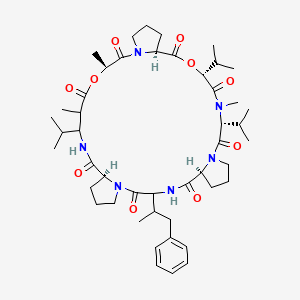

Dolastatin 16 is a 25-membered macrocyclic depsipeptide, meaning its structure contains both amide and ester bonds forming the ring. Its molecular formula is C₄₇H₇₀N₆O₁₀, with a molecular weight of 879.1 g/mol .[10] The complex structure of dolastatin 16 is composed of eight building blocks: three L-proline units, one N-methyl-D-valine, one L-lactic acid, one (S)-2-hydroxy-3-methylbutanoic acid (Hiv), and two novel amino acids: dolaphenvaline (Dpv) and dolamethylleuine (Dml).[1]

The IUPAC name for Dolastatin 16 is (6S,12R,15R,18S,24S,31S)-13,24,27-trimethyl-3-(1-phenylpropan-2-yl)-12,15,28-tri(propan-2-yl)-16,25-dioxa-1,4,10,13,22,29-hexazatetracyclo[29.3.0.0⁶,¹⁰.0¹⁸,²²]tetratriacontane-2,5,11,14,17,23,26,30-octone.[10]

Stereochemistry

The intricate stereochemistry of dolastatin 16 was unequivocally determined through X-ray crystallography.[11][12][13] The absolute configurations of the chiral centers in the novel amino acid residues are crucial for its biological activity. The stereochemistry of dolaphenvaline (Dpv) was determined to be (2S, 3R), and dolamethylleuine (Dml), a β-amino acid, was assigned the (2R, 3R) configuration.[12]

Table 1: Physicochemical Properties of Dolastatin 16

| Property | Value | Reference |

| Molecular Formula | C₄₇H₇₀N₆O₁₀ | [10] |

| Molecular Weight | 879.1 g/mol | [10] |

| Appearance | Amorphous powder | [12] |

| IUPAC Name | (6S,12R,15R,18S,24S,31S)-13,24,27-trimethyl-3-(1-phenylpropan-2-yl)-12,15,28-tri(propan-2-yl)-16,25-dioxa-1,4,10,13,22,29-hexazatetracyclo[29.3.0.0⁶,¹⁰.0¹⁸,²²]tetratriacontane-2,5,11,14,17,23,26,30-octone | [10] |

Table 2: Spectroscopic Data of Dolastatin 16

| Spectroscopy Type | Key Data Points | Reference |

| ¹H NMR | The structural elucidation was achieved by means of high-field (500 MHz) NMR. Specific chemical shifts and coupling constants are detailed in the original publication. | [1] |

| ¹³C NMR | The structural elucidation was achieved by means of high-field NMR. Specific chemical shifts are detailed in the original publication. | [1] |

| Mass Spectrometry | Tandem MS/MS mass spectral interpretations were used for structural elucidation. Precursor m/z [M+H]⁺: 879.0. | [1][10] |

Table 3: Crystallographic Data for Dolastatin 16

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [11] |

| Space Group | P2₁2₁2₁ | [11] |

| a (Å) | 12.345(2) | [11] |

| b (Å) | 16.123(3) | [11] |

| c (Å) | 26.345(5) | [11] |

| α (°) | 90 | [11] |

| β (°) | 90 | [11] |

| γ (°) | 90 | [11] |

| Volume (ų) | 5242.8(16) | [11] |

| Z | 4 | [11] |

Biological Activity and Mechanism of Action

While initially investigated for its anticancer properties, synthetic dolastatin 16 did not consistently reproduce the potent cancer cell growth inhibition observed with the natural isolate, suggesting the presence of a synergistic, undetected component in the natural extract.[14] However, dolastatin 16 has demonstrated remarkable antifouling activity.

Table 4: Biological Activity of Dolastatin 16

| Activity | Organism/Assay | Value | Reference |

| Antifouling | Amphibalanus amphitrite (cypris larvae) | EC₅₀ = 0.003 µg/mL | [4] |

| Toxicity | Amphibalanus amphitrite (cypris larvae) | LC₅₀ = 20 µg/mL | [4] |

| MMP9 Inhibition (Computational) | Molecular Docking | Binding Energy = -9.7 kcal/mol | [15][16] |

A recent computational study using network pharmacology and molecular docking has suggested that dolastatin 16 may act as an inhibitor of matrix metalloproteinase-9 (MMP9).[15][16] This finding opens up new avenues for research into its potential therapeutic applications, particularly in conditions where MMP9 is implicated, such as diabetic wound healing. The same study also suggested an indirect involvement with the TNF signaling pathway.[15][16] However, it is crucial to note that these findings are based on in silico studies and await experimental verification.

Signaling Pathway

The proposed, though not yet experimentally validated, mechanism of action of dolastatin 16 as an MMP9 inhibitor could have implications for the TNF signaling pathway. MMP9 is known to be involved in the cleavage of various signaling molecules, and its inhibition could modulate inflammatory responses.

Caption: Proposed interaction of Dolastatin 16 with the TNF signaling pathway via MMP9 inhibition.

Experimental Protocols

Total Synthesis of Dolastatin 16

The total synthesis of dolastatin 16 is a complex, multi-step process that has been achieved by different research groups.[5][14] The following is a generalized workflow based on reported syntheses.

Caption: Generalized workflow for the total synthesis of Dolastatin 16.

A detailed experimental protocol for the total synthesis is extensive and can be found in the supplementary materials of the cited literature.[5][14] Key steps often involve:

-

Synthesis of the novel amino acids: Stereoselective synthesis of dolaphenvaline and dolamethylleuine is a critical initial phase.

-

Fragment assembly: The constituent amino and hydroxy acids are coupled to form linear peptide and depsipeptide fragments.

-

Macrolactamization: The linear precursor is cyclized to form the 25-membered ring.

-

Deprotection and purification: Removal of protecting groups and purification by high-performance liquid chromatography (HPLC) yields the final product.

Antifouling Bioassay

The antifouling activity of dolastatin 16 is typically evaluated against the cypris larvae of the barnacle Amphibalanus amphitrite.[4][6][7][8][9]

Methodology:

-

Larval Collection and Culture: Barnacle larvae are collected from the field or cultured in the laboratory.

-

Preparation of Test Solutions: Dolastatin 16 is dissolved in a suitable solvent (e.g., DMSO) and then diluted with filtered seawater to achieve a range of test concentrations.

-

Exposure: A set number of competent cypris larvae are introduced into multi-well plates containing the test solutions.

-

Incubation: The plates are incubated under controlled conditions (e.g., 25 °C, dark) for a specified period (e.g., 48 hours).

-

Assessment: The number of settled, metamorphosed, and dead larvae in each well is counted under a microscope.

-

Data Analysis: The EC₅₀ (concentration causing 50% inhibition of settlement) and LC₅₀ (concentration causing 50% mortality) values are calculated using statistical methods.

Conclusion

Dolastatin 16 is a structurally complex and stereochemically rich marine natural product. While its initial promise as an anticancer agent has not been fully realized in its synthetic form, it has emerged as a highly potent antifouling agent. The recent in silico identification of MMP9 as a potential target suggests new and exciting avenues for therapeutic research. This guide provides a foundational understanding of the chemical and biological properties of dolastatin 16, which will be valuable for researchers in natural product chemistry, drug discovery, and marine biotechnology. Further experimental validation of its proposed mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. Quantitation of dolastatin-10 using HPLC/electrospray ionization mass spectrometry: application in a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. [PDF] Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Dolastatin 16 | C47H70N6O10 | CID 177386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antineoplastic Agents. 590. The X-ray Crystal Structure of Dolastatin 16 and Syntheses of the Dolamethylleuine and Dolaphenvaline Units - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antineoplastic agents. 590. X-ray crystal structure of dolastatin 16 and syntheses of the dolamethylleuine and dolaphenvaline units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Complexity: A Technical Guide to the Structure Elucidation of Dolastatin 16

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structure elucidation of Dolastatin 16, a potent cyclic depsipeptide isolated from the sea hare Dolabella auricularia. This document details the key experimental protocols and presents the quantitative data that were pivotal in deciphering its intricate molecular architecture, including its unique amino acid constituents.

Introduction: The Enigmatic Structure of Dolastatin 16

Dolastatin 16 is a cyclic depsipeptide that has demonstrated significant cytostatic and antineoplastic activities.[1][2] Its complex structure, which includes novel amino acid residues, presented a considerable challenge to chemists. The elucidation of its architecture was a critical step for further investigation into its mechanism of action and potential therapeutic applications. The final determined structure is a cyclo-(Pro-Dpv-Pro-Dml-O-Lac-Pro-O-Hiv-MeVal) sequence, featuring two new amino acids: dolaphenvaline (Dpv) and dolamethylleuine (Dml).[1][2][3] The journey to this structural assignment involved a combination of sophisticated spectroscopic techniques and chemical methods.

Experimental Approach: A Multi-faceted Strategy

The determination of Dolastatin 16's structure was not a singular event but a process that relied on the convergence of data from several key analytical techniques. The primary methods employed were high-field Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS/MS) for the initial structural and sequential analysis, followed by X-ray crystallography for the definitive stereochemical assignment.[1]

}

Spectroscopic Data and Interpretation

The core of the initial structure elucidation of Dolastatin 16 relied on the detailed analysis of its NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy, particularly at 500 MHz, was instrumental in identifying the individual amino and hydroxy acid residues and establishing their connectivity.[2][3] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HMBC, and NOESY) NMR experiments were performed.

Table 1: ¹H and ¹³C NMR Spectral Data Assignments of Dolastatin 16 (in CDCl₃)

| Atom | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult, J in Hz) |

| Pro¹ | ||

| α-CH | 60.5 | 4.50 (dd, 8.5, 3.0) |

| β-CH₂ | 30.0 | 2.25 (m), 1.95 (m) |

| γ-CH₂ | 25.5 | 2.05 (m), 1.85 (m) |

| δ-CH₂ | 46.7 | 3.70 (m), 3.50 (m) |

| C=O | 171.0 | - |

| Dpv² | ||

| α-CH | 58.6 | 4.80 (d, 10.0) |

| β-CH | 39.5 | 2.40 (m) |

| γ-CH₂ | 40.0 | 2.80 (dd, 13.5, 4.5), 2.60 (dd, 13.5, 9.0) |

| Ph-C | 137.9 | - |

| Ph-CH | 128.5 | 7.25 (m) |

| Ph-CH | 128.4 | 7.20 (m) |

| Ph-CH | 126.5 | 7.15 (m) |

| C=O | 171.2 | - |

| Pro³ | ||

| α-CH | 60.6 | 4.40 (t, 7.5) |

| β-CH₂ | 29.8 | 2.15 (m), 1.90 (m) |

| γ-CH₂ | 24.9 | 1.95 (m) |

| δ-CH₂ | 46.6 | 3.60 (m), 3.40 (m) |

| C=O | 171.3 | - |

| Dml⁴ | ||

| α-CH | 38.6 | 2.65 (m) |

| β-CH | 59.1 | 4.90 (m) |

| γ-CH | 31.8 | 1.75 (m) |

| δ-CH₃ | 21.0 | 0.95 (d, 6.5) |

| δ'-CH₃ | 19.7 | 0.90 (d, 6.5) |

| β-CH₃ | 15.8 | 1.20 (d, 7.0) |

| NH | - | 7.00 (d, 9.0) |

| C=O | 175.9 | - |

| Lac⁵ | ||

| α-CH | 70.8 | 5.20 (q, 7.0) |

| β-CH₃ | 16.6 | 1.50 (d, 7.0) |

| C=O | 170.9 | - |

| Pro⁶ | ||

| α-CH | 59.9 | 4.60 (dd, 8.0, 3.5) |

| β-CH₂ | 29.0 | 2.30 (m), 2.00 (m) |

| γ-CH₂ | 24.6 | 2.10 (m), 1.90 (m) |

| δ-CH₂ | 46.7 | 3.80 (m), 3.65 (m) |

| C=O | 171.6 | - |

| Hiv⁷ | ||

| α-CH | 75.6 | 5.00 (d, 4.0) |

| β-CH | 31.7 | 2.20 (m) |

| γ-CH₃ | 19.2 | 1.00 (d, 7.0) |

| γ'-CH₃ | 18.0 | 0.85 (d, 7.0) |

| C=O | 171.5 | - |

| MeVal⁸ | ||

| α-CH | 66.1 | 4.70 (d, 9.5) |

| β-CH | 30.0 | 2.50 (m) |

| γ-CH₃ | 19.6 | 1.05 (d, 6.5) |

| γ'-CH₃ | 20.0 | 0.80 (d, 6.5) |

| N-CH₃ | 31.8 | 3.10 (s) |

| C=O | 169.7 | - |

Note: This table is a representative compilation based on data from the initial structure elucidation reports. Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

The sequence of these residues was pieced together using 2D NMR techniques:

-

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments were used to identify the individual spin systems of the amino and hydroxy acid residues.

-

HMBC (Heteronuclear Multiple Bond Correlation) provided crucial information on the connectivity between residues by showing correlations between protons and carbons separated by two or three bonds, including across the amide and ester linkages.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) revealed through-space proximities between protons, which helped to confirm the sequence and provided insights into the three-dimensional conformation of the cyclic peptide. Key NOE correlations were observed between adjacent residues, for instance, between the α-proton of one residue and the amide or α-proton of the preceding residue.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry was essential for determining the molecular weight and for sequencing the constituent residues of Dolastatin 16.

Table 2: Mass Spectrometry Data for Dolastatin 16

| Parameter | Value |

| Molecular Formula | C₄₇H₇₀N₆O₁₀ |

| Molecular Weight | 879.1 g/mol |

| [M+H]⁺ (observed) | 879.522 |

| [M+Na]⁺ (observed) | 901.504 |

The sequencing of the cyclic depsipeptide was achieved by analyzing the fragmentation pattern of the protonated molecule in the gas phase. Collision-induced dissociation (CID) of the [M+H]⁺ ion resulted in a series of fragment ions. In cyclic peptides, fragmentation can occur at multiple positions, often leading to a complex spectrum. The interpretation involves identifying series of fragment ions (e.g., b- and y-type ions for peptides) that differ by the mass of a single amino acid or hydroxy acid residue. This allows for the reconstruction of the sequence.

}

Final Confirmation: Amino Acid Analysis and X-ray Crystallography

Amino Acid Analysis

Acid hydrolysis of Dolastatin 16 followed by chromatographic analysis of the resulting amino acids confirmed the presence of proline and N-methylvaline. The novel amino acids, dolaphenvaline and dolamethylleuine, were also identified and their structures further investigated by comparison with synthetically prepared standards.

X-ray Crystallography

The definitive and unambiguous determination of the absolute stereochemistry of the chiral centers in Dolastatin 16, particularly those of the new amino acids Dml and Dpv, was accomplished through single-crystal X-ray diffraction analysis.[1] This technique provided a three-dimensional model of the molecule, confirming the cyclic depsipeptide structure and establishing the configurations of all stereocenters.

Experimental Protocols

The following are generalized protocols for the key experiments used in the structure elucidation of Dolastatin 16, tailored for a researcher audience.

NMR Spectroscopy of a Cyclic Depsipeptide

-

Sample Preparation: Dissolve 1-5 mg of the purified cyclic depsipeptide in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR: Acquire a one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum, often using proton decoupling, to identify the chemical shifts of the carbon atoms.

-

2D COSY: Perform a COSY experiment to establish proton-proton scalar couplings within the same spin system, which helps in identifying the amino and hydroxy acid residues.

-

2D TOCSY: Run a TOCSY experiment with a suitable mixing time (e.g., 80-120 ms) to correlate all protons within a spin system, which is particularly useful for identifying complete amino acid side chains.

-

2D HSQC/HMQC: Acquire a heteronuclear single quantum coherence (HSQC) or heteronuclear multiple quantum coherence (HMQC) spectrum to correlate directly bonded protons and carbons.

-

2D HMBC: Perform an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for establishing the sequence by observing correlations across amide and ester bonds.

-

2D NOESY/ROESY: Acquire a NOESY or ROESY spectrum with an appropriate mixing time to identify through-space correlations between protons that are close in the three-dimensional structure, which helps to confirm the sequence and provides conformational information.

Tandem Mass Spectrometry for Sequencing

-

Sample Infusion: Introduce a dilute solution of the purified cyclic depsipeptide into the mass spectrometer via electrospray ionization (ESI) or a similar soft ionization technique.

-

MS1 Scan: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺.

-

MS/MS Analysis: Isolate the [M+H]⁺ ion in the first mass analyzer.

-

Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell to induce fragmentation.

-

MS2 Scan: Analyze the resulting fragment ions in the second mass analyzer to obtain the MS/MS spectrum.

-

Data Analysis: Interpret the MS/MS spectrum by identifying series of fragment ions that correspond to the sequential loss of amino and hydroxy acid residues. This allows for the deduction of the peptide sequence.

X-ray Crystallography

-

Crystallization: Grow single crystals of the purified natural product suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the compound.

-

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray beam. Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays) using a detector.

-

Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map.

-

Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

-

Stereochemistry Determination: For a chiral molecule in a non-centrosymmetric space group, the absolute configuration can be determined from the diffraction data, often by analyzing anomalous dispersion effects.

Conclusion

The structure elucidation of Dolastatin 16 stands as a testament to the power of a synergistic approach in natural product chemistry. The combination of high-field NMR for delineating the molecular framework, tandem mass spectrometry for sequencing, and ultimately X-ray crystallography for stereochemical confirmation, provided an unambiguous and complete structural assignment. The detailed methodologies and data presented in this guide offer a technical roadmap for researchers engaged in the structural characterization of complex natural products, a critical endeavor in the quest for new therapeutic agents.

References

- 1. Antineoplastic Agents. 590. The X-ray Crystal Structure of Dolastatin 16 and Syntheses of the Dolamethylleuine and Dolaphenvaline Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

Natural origin and biosynthesis of Dolastatin 16

An In-Depth Technical Guide to the Natural Origin and Biosynthesis of Dolastatin 16

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 16, a cyclic depsipeptide with significant biological activities, has garnered attention in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural origin and biosynthetic pathway of Dolastatin 16. Initially isolated from the sea hare Dolabella auricularia, subsequent research has identified marine cyanobacteria as the true producers of this complex natural product. This guide details the isolation and purification of Dolastatin 16 from its natural sources, summarizes key quantitative data, and provides insights into its putative biosynthesis through a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. Methodologies for key experiments and visual diagrams of the proposed biosynthetic logic are presented to facilitate a deeper understanding for researchers in natural product chemistry, drug discovery, and molecular biology.

Natural Origin of Dolastatin 16

Dolastatin 16 was first reported in 1997 by Pettit and colleagues, who isolated it from the sea hare Dolabella auricularia collected in Papua New Guinea[1]. Sea hares are known to accumulate secondary metabolites from their diet, and it was hypothesized that the dolastatins were of dietary origin. This hypothesis was later substantiated by the isolation of dolastatins and structurally related compounds from marine cyanobacteria, which are a food source for the sea hare.

The true metabolic source of Dolastatin 16 is believed to be marine cyanobacteria, particularly species of the genus Lyngbya (now classified under Moorea in some cases) and Symploca.[2] The isolation of Dolastatin 16 and its analogue, homodolastatin 16, directly from a Kenyan collection of Lyngbya majuscula provides strong evidence for its cyanobacterial origin.[3][4] This is consistent with the broader understanding that many complex marine natural products initially discovered in invertebrates are actually produced by symbiotic or dietary microorganisms.

Isolation and Purification of Dolastatin 16

The isolation of Dolastatin 16 from its natural sources is a multi-step process involving extraction and chromatographic purification. While specific yields can vary depending on the source and collection time, the general procedures are outlined below.

Experimental Protocol for Isolation from Dolabella auricularia

A general protocol for the isolation of Dolastatin 16 from the sea hare Dolabella auricularia can be summarized as follows:

-

Extraction: The collected sea hares are typically preserved in ethanol (B145695) or frozen. The preserved organisms are then homogenized and extracted exhaustively with a mixture of organic solvents, such as methanol (B129727)/chloroform or ethanol.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane (B92381) and methanol/water, followed by partitioning of the aqueous methanol phase against a solvent like dichloromethane (B109758) or ethyl acetate.

-

Chromatographic Purification: The bioactive fractions are then subjected to a series of chromatographic steps. This typically includes:

-

Silica (B1680970) Gel Chromatography: To achieve a preliminary separation of compounds based on polarity.

-

Sephadex LH-20 Chromatography: For size-exclusion chromatography to remove larger molecules.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for the final purification of Dolastatin 16. A C18 column is commonly employed for reverse-phase HPLC.

-

Experimental Protocol for Isolation from Lyngbya majuscula

The isolation from cyanobacteria follows a similar principle:

-

Extraction: The collected cyanobacterial biomass is freeze-dried and then extracted with an organic solvent mixture, often dichloromethane/methanol (2:1).

-

Fractionation: The crude extract is fractionated using techniques like vacuum liquid chromatography (VLC) on silica gel.

-

Purification: The fractions containing Dolastatin 16 are further purified using reverse-phase HPLC to yield the pure compound.

Quantitative Data

Quantitative data on the yield of Dolastatin 16 from natural sources is scarce in the literature. However, for the related compound Dolastatin 10, the yield from Dolabella auricularia is reported to be extremely low, in the range of 10⁻⁶ to 10⁻⁷% of the wet weight of the organism.[5] This highlights the challenge in obtaining significant quantities of these compounds from their natural sources and underscores the importance of synthetic and biosynthetic approaches.

The following table summarizes the reported biological activity of Dolastatin 16.

| Cell Line | Activity | IC₅₀ (nM) | Reference |

| P388 (murine leukemia) | Cytotoxicity | Not specified | |

| Various human cancer cell lines | Growth inhibition | Potent |

Biosynthesis of Dolastatin 16

The chemical structure of Dolastatin 16, a cyclic depsipeptide containing unusual amino and hydroxy acid residues, strongly suggests its biosynthesis via a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. While the specific gene cluster responsible for Dolastatin 16 biosynthesis has not yet been identified, the well-characterized biosynthesis of the related compound Dolastatin 10 provides a valuable model.

The biosynthesis of Dolastatin 10 is directed by a large gene cluster encoding a series of NRPS and PKS modules. Each module is responsible for the incorporation and modification of a specific precursor unit. It is highly probable that the biosynthesis of Dolastatin 16 follows a similar modular logic.

Proposed Precursor Units for Dolastatin 16

Based on its structure, the following precursor units are proposed for the biosynthesis of Dolastatin 16:

-

Amino Acid Precursors:

-

L-Proline

-

L-Valine (likely modified to Dolaphenvaline)

-

L-Leucine (likely modified to Dolamethylleuine)

-

N-Methyl-D-Valine

-

-

Hydroxy Acid Precursors:

-

Lactic Acid

-

2-Hydroxyisovaleric acid

-

Putative Biosynthetic Pathway

The biosynthesis is thought to be initiated by a starting module that incorporates the first precursor. The growing chain is then passed sequentially to downstream modules, each adding and modifying its specific monomer. The final cyclization and release of the mature Dolastatin 16 molecule is likely catalyzed by a terminal thioesterase (TE) domain.

The formation of the unusual amino acids, dolaphenvaline and dolamethylleuine, likely involves tailoring enzymes encoded within the biosynthetic gene cluster, such as methyltransferases and oxidoreductases.

Below is a diagram illustrating the proposed logical workflow for the biosynthesis of Dolastatin 16.

Caption: Proposed logical workflow for the biosynthesis of Dolastatin 16.

Future Directions

The elucidation of the complete biosynthetic pathway of Dolastatin 16 remains a key area for future research. The identification and characterization of the corresponding gene cluster from a producing cyanobacterium would not only confirm its biosynthetic origins but also open up avenues for heterologous expression and biosynthetic engineering. This could lead to the sustainable production of Dolastatin 16 and the generation of novel analogues with improved therapeutic properties. Further studies are also needed to obtain more precise quantitative data on the natural abundance of Dolastatin 16 to better assess the feasibility of its isolation from natural sources.

References

- 1. benchchem.com [benchchem.com]

- 2. Assessment and identification of bioactive metabolites from terrestrial Lyngbya spp. responsible for antioxidant, antifungal, and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Product Gene Clusters in the Filamentous Nostocales Cyanobacterium HT-58-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of homodolastatin 16, a new cyclic depsipeptide from a Kenyan collection of Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural product biosyntheses in cyanobacteria: A treasure trove of unique enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigated Mechanisms of Action of Dolastatin 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 16 is a cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia.[1][2] Initial studies reported its potent cytotoxic activity against various human cancer cell lines.[2] However, subsequent research with synthetic Dolastatin 16 did not replicate these findings, leading to a scarcity of in-depth experimental investigations into its specific mechanism of action.[1] Recent computational studies have, however, proposed a novel potential mechanism for Dolastatin 16, distinct from the well-established tubulin-targeting action of other prominent dolastatins like Dolastatin 10 and 15.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the mechanism of action of Dolastatin 16. It focuses on the detailed findings of recent in-silico investigations while also providing context by summarizing the mechanisms of related dolastatin compounds.

Computationally Proposed Mechanism: Inhibition of Matrix Metalloproteinase-9 (MMP9)

Recent network pharmacology studies have identified Matrix Metalloproteinase-9 (MMP9) as a potential molecular target for Dolastatin 16.[1][3] This interaction is hypothesized to be relevant in the context of diabetic wound healing.[1][3] The investigation into this potential mechanism was conducted through a combination of network pharmacology, molecular docking, and molecular dynamics simulations.[1][3]

Data Presentation: Molecular Docking Binding Affinities

The binding affinity of Dolastatin 16 to MMP9 was computationally predicted and compared with known ligands. The results suggest a strong potential for inhibitory activity.

| Compound | Target | Binding Energy (kcal/mol) |

| Dolastatin 16 | MMP9 | -9.7 |

| (R)-ND-336 (Control) | MMP9 | -8.9 |

| Hydroxamate Inhibitor (Native Ligand Control) | MMP9 | -6.6 |

Table 1: Computationally predicted binding energies of Dolastatin 16 and control ligands to MMP9. Data sourced from a molecular docking study.[1][3]

Experimental Protocols

Network Pharmacology: The potential targets of Dolastatin 16 were predicted using network pharmacology databases. These targets were then correlated with genes associated with diabetic wound healing to identify common targets, which pointed towards MMP9.[1]

Molecular Docking: To investigate the interaction between Dolastatin 16 and MMP9, molecular docking simulations were performed. The 3D structure of the catalytic domain of MMP9 was obtained from the Protein Data Bank. The structure of Dolastatin 16 was prepared for docking by optimizing its geometry. The docking simulation was then carried out to predict the binding pose and calculate the binding energy of the Dolastatin 16-MMP9 complex.[1]

Molecular Dynamics Simulation: Following molecular docking, molecular dynamics simulations were conducted to assess the stability of the predicted Dolastatin 16-MMP9 complex over time. The simulation was run for a specified period, and the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex were analyzed to determine its stability.[1]

Visualizations

Proposed Signaling Pathway Involvement: TNF Signaling

The computational studies suggest that by targeting MMP9, Dolastatin 16 may modulate the TNF signaling pathway, which is implicated in inflammation and diabetic polyneuropathy.[1][3]

Contextual Mechanism of Action: Insights from Other Dolastatins

While the MMP9 inhibitory action is a novel and specific hypothesis for Dolastatin 16, the majority of well-studied dolastatins, such as Dolastatin 10 and 15, are potent antimitotic agents that function by disrupting microtubule dynamics.[4][5][6] It is plausible, though not experimentally verified, that Dolastatin 16 may share some of these properties.

Tubulin Inhibition and Mitotic Arrest

Dolastatins 10 and 15 have been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle apparatus.[4][5][7] This action causes cells to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4][6][8]

Experimental Protocols for a Hypothetical Investigation based on Related Compounds:

-

Tubulin Polymerization Assay: Purified tubulin would be incubated with Dolastatin 16 at various concentrations in the presence of GTP. The extent of microtubule formation would be monitored over time by measuring the change in turbidity at 340 nm.

-

Cell Cycle Analysis: Cancer cell lines would be treated with Dolastatin 16 for various time points. The cells would then be fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assays: Following treatment with Dolastatin 16, apoptosis could be assessed by methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by Western blot analysis for the cleavage of caspase-3 and PARP.

-

Immunofluorescence Microscopy: Cells treated with Dolastatin 16 would be fixed and stained with antibodies against α-tubulin to visualize the microtubule network and mitotic spindles. Disruption of these structures would be indicative of an antimitotic effect.[9]

Conclusion and Future Directions

The mechanism of action of Dolastatin 16 remains an area of active investigation with limited conclusive experimental data. While initial reports of its cytotoxicity were promising, they have not been consistently reproduced. The most detailed investigation to date is computational, proposing a novel mechanism of MMP9 inhibition, which suggests a potential therapeutic application in diabetic wound healing. However, these in-silico findings require rigorous experimental validation through in-vitro and in-vivo studies.

Furthermore, the well-documented antimitotic activity of other dolastatins provides a plausible, yet unconfirmed, avenue of investigation for Dolastatin 16's potential anticancer effects. Future research should focus on experimentally validating the predicted interaction with MMP9 and conducting comprehensive studies to determine if Dolastatin 16, like its congeners, interacts with tubulin and affects cell cycle progression and apoptosis in cancer cells. Such studies are crucial for elucidating the true biological activity and therapeutic potential of this marine natural product.

References

- 1. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry | MDPI [mdpi.com]

- 7. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological targets of Dolastatin 16 such as MMP9

An In-depth Technical Guide on the Biological Targets of Dolastatin 16

Introduction

Dolastatin 16 is a synthetic analogue of Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia. It is a potent antimitotic and cytotoxic agent that has been the subject of extensive research in the field of oncology. While the primary molecular target of the dolastatin family is well-established as tubulin, this guide will delve into the specifics of this interaction, explore other potential biological targets, and investigate the compound's downstream effects, including its potential, though likely indirect, influence on matrix metalloproteinase 9 (MMP9).

Primary Biological Target: β-Tubulin

The principal mechanism of action for Dolastatin 16 is its interaction with tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Dolastatin 16 binds to the vinca (B1221190) domain of β-tubulin, a site distinct from the colchicine (B1669291) and taxol binding sites. This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics.

Quantitative Data on Tubulin Interaction

| Compound | Assay | Target | IC50 / Ki | Reference |

| Dolastatin 16 | Tubulin Polymerization Inhibition | Bovine Brain Tubulin | 1.5 µM | |

| Dolastatin 10 | Tubulin Polymerization Inhibition | Bovine Brain Tubulin | 1.2 µM | |

| Dolastatin 16 | Cytotoxicity | L1210 Leukemia Cells | 0.08 nM | |

| Dolastatin 10 | Cytotoxicity | P388 Leukemia Cells | 0.04 nM |

Signaling Pathway of Dolastatin 16-Induced Cytotoxicity

The disruption of microtubule dynamics by Dolastatin 16 triggers a cascade of intracellular events, culminating in cell cycle arrest and apoptosis.

Caption: Dolastatin 16 signaling pathway leading to apoptosis.

Potential Indirect Effects on MMP9

While there is no substantial evidence to suggest that Dolastatin 16 directly binds to and inhibits MMP9, its potent cytotoxic and anti-metastatic properties may be partially attributable to indirect effects on the expression and activity of MMPs. The disruption of the cytoskeleton can influence signaling pathways that regulate gene expression, including that of MMP9, which is a key enzyme involved in the degradation of the extracellular matrix and, consequently, in tumor invasion and metastasis.

One plausible mechanism is the modulation of transcription factors such as NF-κB and AP-1, which are known to regulate MMP9 expression and can be influenced by cellular stress signals initiated by microtubule disruption.

Experimental Protocols

Tubulin Polymerization Assay

Objective: To determine the in vitro effect of Dolastatin 16 on the polymerization of tubulin.

Methodology:

-

Reagents: Tubulin protein (e.g., from bovine brain), GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), Dolastatin 16 stock solution, and a positive control (e.g., vincristine).

-

Procedure: a. Purified tubulin is incubated on ice with various concentrations of Dolastatin 16 or control compounds. b. The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C. c. The polymerization of tubulin into microtubules is initiated by the addition of GTP and warming the solution to 37°C. d. The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

-

Data Analysis: The IC50 value, the concentration of Dolastatin 16 that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Workflow for Tubulin Polymerization Assay

Caption: Experimental workflow for a tubulin polymerization assay.

Gelatin Zymography for MMP9 Activity

Objective: To assess the effect of Dolastatin 16 on the enzymatic activity of MMP9 in cell culture supernatants or tissue extracts.

Methodology:

-

Sample Preparation: Cells are treated with Dolastatin 16 for a specified period. The conditioned medium is then collected and concentrated.

-

Electrophoresis: Samples are loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is performed under non-reducing conditions.

-

Enzyme Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

-

Incubation: The gel is incubated overnight in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

-

Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, followed by destaining.

-

Analysis: Areas of MMP activity will appear as clear bands on a blue background, where the gelatin has been degraded. The intensity of the bands can be quantified using densitometry.

Conclusion

Dolastatin 16 is a powerful antimitotic agent with a well-defined primary target: β-tubulin. Its high cytotoxicity is a direct result of its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. While a direct interaction with MMP9 has not been established, the profound effects of Dolastatin 16 on cellular architecture and signaling pathways may indirectly influence the expression and activity of MMP9 and other proteins involved in metastasis. Further research is warranted to elucidate the full spectrum of Dolastatin 16's biological targets and its potential as an anti-metastatic agent.

Early Research on the Bioactivity of Dolastatin 16: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 16 is a cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia by Pettit and colleagues in 1997.[1] Initial research generated significant interest due to reports of its potent growth-inhibitory effects against several human cancer cell lines. However, this early promise was met with challenges, as subsequent studies with the synthesized compound failed to replicate the high potency of the natural isolate, suggesting the presence of a highly active, undetected component in the original sample. This led to a shift in research focus, unveiling Dolastatin 16's remarkable antifouling properties. More recently, computational studies have proposed a new potential therapeutic application for Dolastatin 16 in diabetic wound healing through the inhibition of Matrix Metalloproteinase-9 (MMP9).[1]

This technical guide provides an in-depth overview of the early research on the bioactivity of Dolastatin 16, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and proposed signaling pathways.

Quantitative Bioactivity Data

The bioactivity of Dolastatin 16 has been evaluated in several contexts, with the most robust quantitative data available for its antifouling effects. Early reports on anticancer activity are qualitative, while recent computational studies have provided predictions of its enzymatic inhibition.

Table 1: Early Anticancer Activity of Natural Dolastatin 16 Isolate

| Cell Line | Cancer Type | Reported Activity |

| NCI-H460 | Lung Cancer | Strong growth inhibition |

| KM20L2 | Colon Cancer | Strong growth inhibition |

| SF-295 | CNS Cancer | Strong growth inhibition |

Table 2: Antifouling Bioactivity of Dolastatin 16 against Amphibalanus amphitrite

A significant area of research has focused on the potent ability of Dolastatin 16 to inhibit the settlement of barnacle larvae, a crucial process in marine biofouling.

| Compound | Assay Endpoint | Value (µg/mL) |

| Dolastatin 16 | EC50 (Settlement Inhibition) | 0.003 |

| Dolastatin 16 | LC50 (Larval Toxicity) | 20 |

Table 3: In Silico Predicted Bioactivity of Dolastatin 16

Recent computational studies using network pharmacology have identified a potential new target for Dolastatin 16, suggesting a role in the modulation of pathways relevant to wound healing.

| Target Protein | Assay Type | Predicted Binding Energy (kcal/mol) |

| Matrix Metalloproteinase-9 (MMP9) | Molecular Docking | -9.7 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of early research findings. The following sections describe the likely protocols used for the primary bioassays.

Early Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

While the exact protocol from the 1997 Pettit et al. study is not available, the National Cancer Institute (NCI) standard screening method during that period was the Sulforhodamine B (SRB) assay. The following is a representative protocol.

Objective: To determine the concentration of Dolastatin 16 that inhibits the growth of human cancer cell lines by 50% (GI50).

Methodology:

-

Cell Plating: Human tumor cell lines (e.g., NCI-H460, KM20L2, SF-295) are harvested from exponential phase cultures, counted, and plated in 96-well microtiter plates at a density of 5,000-20,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Addition: Dolastatin 16 is solubilized (typically in DMSO) and serially diluted to various concentrations. Aliquots of the drug solutions are added to the wells, and the plates are incubated for an additional 48 hours.

-

Cell Fixation: The incubation is terminated by fixing the cells. The supernatant is discarded, and 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) is gently added to each well. Plates are incubated at 4°C for 1 hour.

-

Staining: The plates are washed five times with slow-running tap water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are stained at room temperature for 30 minutes.

-

Washing: Unbound dye is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.

-

Solubilization and Measurement: The protein-bound dye is solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well. The plates are placed on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

-

Data Analysis: The optical density (OD) is read on an automated microplate reader at a wavelength of 515 nm. The percentage of cell growth is calculated relative to untreated control wells, and the GI50 is determined from dose-response curves.

Antifouling Bioassay against Amphibalanus amphitrite Cyprids

This protocol is a synthesis of methodologies described in the literature for assessing the antifouling activity of marine natural products.

Objective: To determine the effective concentration of Dolastatin 16 that inhibits the settlement of barnacle cypris larvae by 50% (EC50) and the lethal concentration for 50% of the larvae (LC50).

Methodology:

-

Larval Rearing: Adult Amphibalanus amphitrite are collected and induced to release nauplii. The nauplii are reared in filtered seawater and fed with phytoplankton (e.g., Chaetoceros gracilis) until they metamorphose into the non-feeding cyprid stage.

-

Assay Preparation: The assay is conducted in 24-well polystyrene microplates. Each well is filled with a specific volume (e.g., 1 mL) of filtered seawater.

-

Compound Preparation: A stock solution of Dolastatin 16 is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO). A serial dilution series is prepared in filtered seawater to achieve the desired final test concentrations.

-

Larval Exposure: Approximately 10-20 healthy, competent cyprids (typically 3 days old) are added to each well of the microplate.

-

Incubation: The plates are covered and incubated at a constant temperature (e.g., 28°C) for a period of 48 hours in the dark to encourage settlement.

-

Data Collection: After the incubation period, each well is examined under a dissecting microscope. The number of settled (metamorphosed into juvenile barnacles), swimming (unsettled), and dead larvae are counted.

-

Data Analysis:

-

EC50 Calculation: The percentage of settlement inhibition is calculated for each concentration relative to a solvent control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

LC50 Calculation: The percentage of mortality is calculated for each concentration. The LC50 value is determined similarly from a dose-response curve for mortality.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the research and understanding of Dolastatin 16's bioactivity.

Caption: Workflow for the initial discovery and bioactivity screening of Dolastatin 16.

Caption: Experimental workflow for the antifouling bioassay of Dolastatin 16.

Caption: Theoretical signaling pathway of Dolastatin 16 based on in silico studies.

Conclusion

The early research into Dolastatin 16 illustrates a fascinating trajectory in natural product drug discovery. Initially identified as a potent anticancer agent, the inability to reproduce the activity with a synthetic version led to a re-evaluation of its primary bioactivity. This resulted in the discovery of its exceptionally potent antifouling properties, making it a valuable lead compound in the development of environmentally friendly marine coatings. While the anticancer potential of the original molecule remains an unresolved question, recent computational studies have opened a new, albeit theoretical, avenue of investigation into its role as an MMP9 inhibitor. This suggests that Dolastatin 16, a molecule with a complex history, may yet hold further therapeutic potential. Future in vitro and in vivo studies are required to validate these computational predictions and to fully elucidate the complex biological activities of this marine depsipeptide.

References

Unveiling the Antifouling Potential of Dolastatin 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antifouling properties of Dolastatin 16, a potent marine natural product. Sourced from the sea hare Dolabella auricularia, this cyclic depsipeptide has demonstrated remarkable efficacy in inhibiting the settlement of marine biofouling organisms, presenting a promising avenue for the development of novel, environmentally benign antifouling solutions. This document outlines the quantitative antifouling activity, detailed experimental protocols for its assessment, and a hypothesized mechanism of action based on current scientific understanding.

Executive Summary

Biofouling, the undesirable accumulation of microorganisms, plants, algae, and animals on submerged structures, poses a significant economic and operational challenge to maritime industries. Traditional antifouling coatings have often relied on toxic biocides, leading to detrimental environmental consequences. Dolastatin 16 has emerged as a highly promising, non-toxic antifouling agent. Isolated from the sea hare Dolabella auricularia, it exhibits potent activity against the settlement of globally significant fouling organisms like the barnacle Amphibalanus amphitrite.[1][2] While the sea hare is the source of isolation, evidence suggests that the true producer of dolastatins is likely a marine cyanobacterium, which the sea hare consumes. This guide delves into the specifics of its potent bioactivity and the methodologies used to quantify it.

Quantitative Antifouling Profile

The antifouling efficacy of Dolastatin 16 and its derivatives has been quantified against the cyprid larvae of the barnacle Amphibalanus amphitrite. The following tables summarize the key data, including the 50% effective concentration (EC50) required to inhibit larval settlement and the 50% lethal concentration (LC50) to assess toxicity. A high therapeutic ratio (LC50/EC50) indicates a desirable non-toxic mode of action.

Table 1: Antifouling Activity of Dolastatin 16 Against Amphibalanus amphitrite Cyprid Larvae

| Compound | EC50 (µg/mL) | LC50 (µg/mL) | Therapeutic Ratio (LC50/EC50) | Reference |

| Dolastatin 16 | 0.003 | 20 | >6600 | [1] |

Table 2: Antifouling Activity of Dolastatin 16 Derivatives and Fragments Against Amphibalanus amphitrite Cyprid Larvae

| Compound/Fragment | Description | EC50 (µg/mL) | Reference |

| Derivatives | |||

| 24 | Dolastatin 16 with a substituent on the aromatic ring | 1.74 | [1] |

| Fragments | |||

| Boc-3 | Boc-protected southern amine fragment | 0.79 | [1] |

| 21 | Southern fragment with a hydroxy group | 0.60 | [1] |

| 22 | Southern fragment with a benzyloxy group | 4.62 | [1] |

| 2 | Northern carboxylic acid fragment | > 10 | [1] |

| 3 | Southern amine fragment | 1.17 | [1] |

Hypothesized Mechanism of Action

While the precise antifouling mechanism of Dolastatin 16 is yet to be fully elucidated, its potent, non-toxic inhibition of larval settlement suggests an interference with key physiological signaling pathways rather than a biocidal effect. Based on the known mechanisms of other marine antifouling peptides and the established signaling pathways in barnacle larval settlement, a plausible mechanism involves the disruption of the Protein Kinase C (PKC) signaling cascade. This pathway is crucial for the transduction of environmental cues that trigger the transition from the free-swimming cyprid stage to the permanently attached juvenile.

It is hypothesized that Dolastatin 16 acts as an antagonist to a receptor or an inhibitor of a key enzyme within this pathway, preventing the downstream signaling required for cement secretion and metamorphosis.

Hypothesized inhibition of the PKC signaling pathway by Dolastatin 16.

Experimental Protocols

The evaluation of the antifouling properties of Dolastatin 16 is primarily conducted through larval settlement and toxicity assays using the barnacle Amphibalanus amphitrite.

Organism Collection and Larval Rearing

-

Adult Barnacle Collection: Collect adult Amphibalanus amphitrite from intertidal rocks or other suitable substrates.

-

Larval Release: Clean the exterior of the adult barnacles and place them in filtered seawater (FSW). Nauplii are typically released within 24-48 hours.

-

Nauplii Rearing: Collect the photopositive nauplii and transfer them to a larger container with FSW. Feed the nauplii with a diet of microalgae (e.g., Chaetoceros muelleri) until they metamorphose into the non-feeding cyprid stage (approximately 5-7 days).

-

Cyprid Collection: Collect the cyprids, which are the settling stage, for use in the assays.

Larval Settlement Assay

-

Preparation of Test Solutions: Prepare a stock solution of Dolastatin 16 in a suitable solvent (e.g., DMSO) and then create a dilution series in FSW to achieve the desired final test concentrations.

-

Assay Setup: Dispense the test solutions into the wells of a multi-well polystyrene plate (e.g., 24-well plate). A solvent control (FSW with the same concentration of solvent used for the stock solution) and a negative control (FSW only) must be included.

-

Introduction of Larvae: Add a known number of competent cyprid larvae (typically 10-20) to each well.

-

Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C) for a specified period (typically 24-48 hours).

-

Assessment: After incubation, count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae in each well under a stereomicroscope.

-

Data Analysis: Calculate the percentage of settlement inhibition for each concentration relative to the control. Determine the EC50 value using appropriate statistical software (e.g., probit analysis).

Workflow for the barnacle cyprid larval settlement assay.

Larval Toxicity Assay

-

Assay Setup: The setup is similar to the settlement assay, using a range of concentrations of Dolastatin 16.

-

Assessment of Mortality: After the incubation period, assess the mortality of the larvae in each well. Larvae that are immobile and do not respond to gentle prodding with a fine needle are considered dead.

-

Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value using appropriate statistical methods.

Conclusion and Future Directions

Dolastatin 16 exhibits exceptionally potent antifouling activity against the settlement of barnacle larvae at concentrations that are non-toxic. This characteristic makes it a highly attractive candidate for the development of next-generation antifouling coatings. Future research should focus on elucidating the precise molecular mechanism of its antifouling action to enable the rational design of synthetic analogues with improved stability, efficacy, and cost-effectiveness. Furthermore, field trials of formulations incorporating Dolastatin 16 are necessary to validate its performance in real-world marine environments. The exploration of sustainable production methods, either through total synthesis or biotechnological approaches, will also be critical for its commercial viability.

References

Dolastatin 16: A Potential Therapeutic Agent for Diabetic Wound Healing

An In-Depth Technical Guide on its Proposed Mechanism and In-Silico Validation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diabetic wound healing is a complex and challenging clinical problem characterized by a prolonged inflammatory phase, impaired angiogenesis, and deficient extracellular matrix (ECM) remodeling. Recent computational research has identified Dolastatin 16, a cyclic depsipeptide of marine origin, as a promising candidate for intervention. In-silico studies, including network pharmacology, molecular docking, and molecular dynamics, have elucidated a potential mechanism of action for Dolastatin 16 in accelerating diabetic wound healing. The primary target identified is Matrix Metalloproteinase-9 (MMP9), an enzyme overexpressed in diabetic wounds, leading to excessive degradation of the ECM. By inhibiting MMP9, Dolastatin 16 may help restore the balance of ECM deposition and degradation, thereby facilitating tissue repair. This guide provides a comprehensive overview of the current computational evidence, detailing the proposed signaling pathways and the methodologies used in these preclinical investigations.

Introduction: The Challenge of Diabetic Wounds and the Promise of Marine Peptides

Chronic, non-healing wounds, particularly diabetic foot ulcers, are a significant complication of diabetes mellitus, often leading to severe infections and amputation.[1] The pathophysiology of impaired healing in diabetic patients is multifactorial, involving hyperglycemia-induced oxidative stress, chronic inflammation, and elevated levels of proteolytic enzymes like MMPs.[2]

Dolastatin 16 is a proline-rich marine cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia.[2] While initially investigated for its cytotoxic properties against cancer cell lines, its full range of bioactivities has remained largely unexplored.[2] This document focuses on recent computational findings that pivot the application of Dolastatin 16 towards regenerative medicine, specifically in the context of diabetic wound healing.[2][3][4]

Proposed Mechanism of Action: Inhibition of Matrix Metalloproteinase-9 (MMP9)

Computational analyses have identified Matrix Metalloproteinase-9 (MMP9) as a primary molecular target for Dolastatin 16 in the context of diabetic wound healing.[2][3][4] In diabetic wounds, elevated levels of pro-inflammatory cytokines and reactive oxygen species (ROS) lead to the activation of the NF-κB signaling pathway.[2] This, in turn, results in the overexpression of MMP9, an enzyme responsible for degrading components of the extracellular matrix (ECM), such as collagen.[2] This excessive degradation impairs the formation of new granulation tissue, a critical step in the healing process.

Dolastatin 16 is proposed to act as a potent inhibitor of MMP9.[2][4] By binding to and inhibiting MMP9, Dolastatin 16 could potentially prevent the excessive breakdown of the ECM. This would allow for proper tissue remodeling, angiogenesis, and ultimately, accelerated wound closure in diabetic patients.[2] The primary signaling pathway implicated in the overexpression of MMP9 in this context is the TNF signaling pathway.[2][3][4]

Signaling Pathway Diagram

Caption: Proposed mechanism of Dolastatin 16 in diabetic wound healing.

Quantitative Data: Molecular Docking and Dynamics

The potential of Dolastatin 16 as an MMP9 inhibitor is supported by molecular docking and molecular dynamics simulations. These studies predict the binding affinity and stability of the Dolastatin 16-MMP9 complex.

Table 1: Molecular Docking Binding Energies

| Compound | Target | Binding Energy (kcal/mol) | Reference |

| Dolastatin 16 | MMP9 | -9.7 | [2][3][4][5] |

| (R)-ND-336 (Control Inhibitor) | MMP9 | -8.9 | [2][3][4][5] |

| Hydroxamate Inhibitor (Native Ligand Control) | MMP9 | -6.6 | [2][3][4][5] |

A lower binding energy indicates a stronger and more stable interaction between the ligand and the target protein.

Molecular dynamics simulations further confirmed the stability of the MMP9-Dolastatin 16 complex throughout the simulation period.[2][4] Key residues within the MMP9 catalytic domain, including Leu188, Val398, His401, Pro421, and Met422, were identified as crucial for the interaction with Dolastatin 16.[2]

Experimental Protocols: In-Silico Methodologies

The following section details the computational methodologies employed to identify and validate the potential of Dolastatin 16 for diabetic wound healing. It is important to note that these are in-silico protocols and further in-vitro and in-vivo validation is required.[2]

Network Pharmacology

The objective of this protocol was to identify the potential molecular targets of Dolastatin 16 relevant to diabetic wound healing.

-

Target Identification for Dolastatin 16: The 3D structure of Dolastatin 16 was used as a query to screen against multiple compound-target databases (e.g., SwissTargetPrediction, PharmMapper) to predict potential protein targets.

-

Disease-Associated Gene Collection: Genes associated with "diabetic wound healing" and "diabetic foot ulcer" were collected from gene-disease databases (e.g., GeneCards, OMIM).

-

Protein-Protein Interaction (PPI) Network Construction: The identified targets of Dolastatin 16 and the disease-associated genes were integrated to construct a PPI network using the STRING database. This network visualizes the functional interactions between the proteins.

-

Core Target Identification and Pathway Analysis: The PPI network was analyzed using software like Cytoscape to identify key hub genes (core targets) based on topological parameters (e.g., degree, betweenness centrality). Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on these core targets to elucidate the biological processes and signaling pathways involved.[2][3]

Workflow Diagram: Network Pharmacology

Caption: Workflow for network pharmacology analysis.

Molecular Docking

This protocol was used to predict the binding affinity and interaction mode of Dolastatin 16 with its identified target, MMP9.

-

Protein and Ligand Preparation: The 3D crystal structure of the MMP9 catalytic domain (PDB ID: 1GKC) and hemopexin domain (PDB ID: 1ITV) were obtained from the Protein Data Bank.[2] Water molecules and native ligands were removed, and polar hydrogens were added. The 3D structure of Dolastatin 16 was prepared by assigning appropriate charges and protonation states.

-

Binding Site Definition: The active site of MMP9 was defined based on the position of the co-crystallized inhibitor in the original PDB structure.

-

Docking Simulation: Molecular docking was performed using software such as AutoDock Vina. Dolastatin 16 was docked into the defined binding site of MMP9. The simulation generates multiple binding poses, which are ranked based on their predicted binding energy.[2]

-

Interaction Analysis: The best-ranked pose was analyzed to identify specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between Dolastatin 16 and the amino acid residues of MMP9.[2]

Molecular Dynamics Simulation

This protocol assessed the stability of the Dolastatin 16-MMP9 complex over time in a simulated physiological environment.

-

System Preparation: The docked complex from the molecular docking step was used as the starting structure. The complex was solvated in a water box with appropriate counter-ions to neutralize the system.

-

Minimization and Equilibration: The system underwent energy minimization to remove steric clashes. This was followed by a series of equilibration steps under controlled temperature and pressure to allow the system to relax.

-

Production Run: A production molecular dynamics simulation was run for a specified period (e.g., 100 ns). Trajectories of atomic positions were saved at regular intervals.

-

Trajectory Analysis: The simulation trajectory was analyzed to calculate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of individual residues.

Future Directions and Conclusion

The computational evidence presented provides a strong rationale for investigating Dolastatin 16 as a novel therapeutic agent for diabetic wound healing. The identification of MMP9 as a key target and the elucidation of a plausible mechanism of action are significant first steps.[2][4]

However, it is crucial to emphasize that these findings are predictive and require rigorous experimental validation. Future research should focus on:

-

In-vitro studies:

-

Enzymatic assays to confirm the inhibitory activity of Dolastatin 16 against MMP9.

-

Cell culture experiments using human fibroblasts and keratinocytes to assess the effects of Dolastatin 16 on cell proliferation, migration, and ECM production in a high-glucose environment.

-

-

In-vivo studies:

-

Utilizing established animal models of diabetic wound healing (e.g., db/db mice or streptozotocin-induced diabetic rats) to evaluate the efficacy of topically applied Dolastatin 16.[6][7]

-